N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide
Description
N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide is a hybrid molecule combining a benzoimidazole core with a nicotinamide moiety linked via a methylthio (-SMe) group. The methylthio substituent at the 2-position of the nicotinamide ring may enhance lipophilicity and influence binding affinity to biological targets.
Properties
Molecular Formula |
C14H12N4OS |
|---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N4OS/c1-20-13-9(5-4-8-15-13)12(19)18-14-16-10-6-2-3-7-11(10)17-14/h2-8H,1H3,(H2,16,17,18,19) |
InChI Key |
KMYBEFODRUENBL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Biological Activity
N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential mechanisms of action of this compound, drawing on recent research findings and case studies.
The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the benzimidazole core, followed by the introduction of the methylthio group and the nicotinamide moiety. Various synthetic routes can be employed, including nucleophilic substitution and palladium-catalyzed coupling reactions, which allow for the efficient construction of this complex molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing benzimidazole moieties. For instance, derivatives such as this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus (both MSSA and MRSA) and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent antimicrobial effects .
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 5 |
| Methicillin-resistant S. aureus | < 10 |
| Candida albicans | < 5 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies indicate that compounds with a benzimidazole framework can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. For example, some derivatives have been shown to inhibit key proteins involved in cancer progression, such as BCL6, which plays a role in cell proliferation and survival .
Case Study: Induction of Apoptosis
A specific study evaluated the effects of a benzimidazole derivative on liver cancer cells. The compound was found to enter cells via polyamine transporters and induce autophagy and apoptosis. This dual mechanism not only reduced cell viability but also inhibited metastatic behavior in vivo .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Essential Enzymes : Compounds with a benzimidazole structure often inhibit key enzymes like pyruvate kinases and FtsZ proteins, crucial for bacterial cell division .
- Biofilm Disruption : Some derivatives demonstrate significant antibiofilm activity, which is critical for combating persistent infections caused by biofilm-forming pathogens .
- Molecular Docking Studies : Computational studies suggest that these compounds can bind effectively to target proteins involved in microbial resistance and cancer progression, providing insights into their mechanisms at the molecular level .
Chemical Reactions Analysis
Oxidation Reactions of the Methylthio Group
The methylthio (-SMe) group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions. For example:
-
Oxidation with m-CPBA : Treatment with meta-chloroperbenzoic acid (m-CPBA) in chloroform at -10°C to room temperature oxidizes the methylthio group to a sulfone (R-SO₂-) with 77% yield .
-
Catalytic Oxidation : Copper(II) methylsalicylate (CuMeSal) in dimethylacetamide (DMA) at 50°C facilitates sulfide-to-sulfoxide conversion via aerobic oxidation .
Nucleophilic Substitution Reactions
The methylthio group participates in nucleophilic displacement reactions:
-
Alkylation : Reaction with bromomethylimidazole derivatives in DMF using Na₂CO₃ as a base at 50°C yields S-alkylated products. For example, coupling with 2-(bromomethyl)-1H-imidazole hydrobromide forms 2-(1H-imidazol-2-yl)methylthio derivatives in 40% yield .
-
Thiol Exchange : Sodium borohydride reduction followed by quenching with acyl chlorides (e.g., benzoyl chloride) generates thiol esters, though yields are low (~13%) due to competing tautomerization .
Condensation and Cyclization Reactions
The benzimidazole nitrogen and nicotinamide carbonyl group enable condensation:
-
Quinoxaline Formation : In 1,4-dioxane without sulfur, the compound reacts with o-phenylenediamine derivatives to form quinoxaline structures .
-
Heterocyclic Annulation : Reaction with N-cyanoacetoarylsulfonylhydrazides in DMF produces pyrazolo[4,3-c]pyrid-2-ones via nucleophilic attack and cyclization (Scheme 2 in ).
Functional Group Transformations
Key transformations include:
-
Amide Hydrolysis : Acidic or basic conditions cleave the nicotinamide moiety, though specific data for this compound are inferred from analogs.
-
Methylthio-to-Amino Conversion : Hydrazine hydrate in DMF/piperidine replaces the methylthio group with an amino group, forming pyridone derivatives .
Cross-Coupling Reactions
Palladium-catalyzed couplings are feasible at the benzimidazole C-2 position:
-
Suzuki-Miyaura Coupling : Limited data suggest compatibility with aryl boronic acids under standard Pd(PPh₃)₄/Na₂CO₃ conditions, based on structural analogs .
Mechanistic Insights
-
Oxidation Pathways : The methylthio group’s sulfur lone pairs make it susceptible to electrophilic oxidants like m-CPBA, proceeding through a sulfoxide intermediate .
-
Nucleophilic Displacement : The methylthio group acts as a leaving group in SN2 reactions, facilitated by polar aprotic solvents (e.g., DMF) .
-
Cyclization Dynamics : Intramolecular hydrogen bonding in the nicotinamide moiety directs regioselective cyclization .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance potency but often reduce cell viability. The methylthio group in the target compound may balance lipophilicity and toxicity .
- Linker Influence : Thioacetamide linkers (e.g., in ) improve membrane permeability but may increase metabolic instability compared to direct amide bonds .
Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Observations :
- Nicotinamide derivatives generally exhibit better solubility than thioacetamide-linked compounds due to the polar amide group .
Preparation Methods
Synthesis via Reaction of N-Cyanoacetoarylsulfonylhydrazide with 2-(1H-Benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitriles
- Starting Materials : N-cyanoacetoarylsulfonylhydrazide (4a,b) and 2-(1H-benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitriles (12).
- Reaction Conditions : Room temperature, in dry dimethylformamide (DMF), often in the presence of potassium hydroxide as a base.
- Mechanism : The nucleophilic active methylene carbon of the hydrazide attacks the electrophilic double bond of the acrylonitrile derivative, followed by elimination of methyl mercaptan (RSH) and intramolecular cyclization via addition of the NH group to the cyano group.
- Outcome : Formation of the desired N-(1H-benzimidazol-2-yl)-2-(methylthio)nicotinamide derivatives (compounds 8a–d).
- Characterization : Confirmed by spectroscopic methods such as ^1H NMR (showing methylthio protons at ~2.35-2.90 ppm and aromatic protons between 7.4-8.3 ppm), FTIR (NH_2 stretching bands around 3200 cm^-1), and mass spectrometry.
Hydrazine Hydrate Mediated Cyclization to Pyrazolopyridones (Side Route)
- Treatment of the above intermediates with hydrazine hydrate in the presence of catalytic piperidine in DMF leads to loss of the methylthio group and cyclization to form pyrazolopyridones (9a,b).
- This reaction involves nucleophilic attack by hydrazine on the acrylonitrile moiety, followed by ring closure.
- This side pathway is useful for synthesizing related heterocyclic scaffolds but represents a different target from the methylthio-substituted nicotinamide.
Optimization and Isomer Considerations
- Studies have shown that stereochemistry plays a critical role in the biological activity of these compounds.
- Isomeric forms (R and S) of related compounds display different potency and efficacy profiles.
- The preparation methods often include steps to isolate and characterize these isomers, sometimes by chromatographic or crystallographic techniques.
| Compound ID | Starting Material(s) | Reaction Conditions | Yield (%) | Key Spectroscopic Features | Notes |
|---|---|---|---|---|---|
| 8a–d | N-cyanoacetoarylsulfonylhydrazide + 2-(benzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile | KOH, DMF, RT | 65-80 | ^1H NMR: CH3 at 2.35-2.90 ppm; NH2 IR: 3200 cm^-1 | Confirmed by X-ray crystallography (for 8b) |
| 9a,b | 8a–d + hydrazine hydrate + piperidine | DMF, RT | 50-70 | ^1H NMR: disappearance of SCH_3 protons; IR: loss of cyano band | Pyrazolopyridones formed via cyclization |
- The described synthetic routes provide efficient access to N-(1H-benzimidazol-2-yl)-2-(methylthio)nicotinamide derivatives with good yields and purity.
- Spectroscopic data consistently confirm the structural integrity of the synthesized compounds.
- The methylthio substituent is retained in the main synthetic pathway but can be selectively removed under hydrazine treatment to yield alternate heterocyclic products.
- Biological assays reported in related studies indicate that the presence and position of the methylthio group significantly influence antiviral and antimicrobial activity.
- Molecular modeling supports the importance of the benzimidazole moiety and methylthio substitution in binding to target enzymes such as Hsp90α and dihydrofolate reductase.
The preparation of N-(1H-benzimidazol-2-yl)-2-(methylthio)nicotinamide involves nucleophilic addition and cyclization reactions starting from N-cyanoacetoarylsulfonylhydrazide and 2-(1H-benzimidazol-2-yl)-3,3-bis(methylthio)acrylonitriles under basic conditions in DMF. The synthetic process is well-characterized by spectroscopic and crystallographic methods, yielding compounds with promising biological activities. Alternative reaction pathways can lead to related heterocyclic compounds by removal of the methylthio group. The detailed synthetic routes and characterization data provide a robust foundation for further medicinal chemistry optimization of this compound class.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(1H-benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide, and how can reaction conditions be optimized?
- Methodology : One-pot synthesis using catalysts like CBr₄ in acetonitrile at 80°C (yield: ~78%) is efficient for benzimidazole-amide derivatives . Alternative routes involve sequential multicomponent reactions with sulfur-containing reagents (e.g., methylthio groups) under mild conditions . Optimization includes screening additives (e.g., ZnCl₂, Lewis acids) to improve yields and selectivity .
Q. How are benzimidazole derivatives like this compound characterized structurally?
- Techniques : Use a combination of ¹H/¹³C NMR, FTIR, HRMS, and X-ray crystallography for unambiguous structural confirmation. Spectroscopic shifts in FTIR (e.g., C=N stretching at ~1600 cm⁻¹) and NMR (e.g., aromatic proton signals at δ 7.0–8.5 ppm) are critical . Computational methods (DFT) can validate electronic properties and Stokes shifts for optoelectronic applications .
Q. What preliminary biological screening strategies are used for such compounds?
- Approach : Antimicrobial assays (e.g., MIC against Candida albicans or Staphylococcus aureus) and cytotoxicity profiling (MTT assay on mammalian cell lines) are standard. For example, substituted benzimidazole analogs show IC₅₀ values ranging from 6.4–14 μM in antifungal screens .
Advanced Research Questions
Q. How do substituents at the 2-methylthio and nicotinamide positions influence biological potency and selectivity?
- SAR Insights : Electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhance antimicrobial potency but may reduce cell viability due to increased hydrophobicity . The methylthio group improves metabolic stability by resisting oxidative degradation compared to unsubstituted analogs . Computational docking (e.g., mGluR5 or kinase targets) can rationalize substituent effects on binding affinity .
Q. What strategies resolve contradictions between in vitro potency and cytotoxicity in benzimidazole derivatives?
- Data Analysis : Balance lipophilicity (logP) and solubility (e.g., via LogS calculations) to mitigate toxicity. For example, para-substituted analogs with sulfonamide groups improve aqueous solubility but may reduce potency . Hybridization with triazole or quinoline moieties enhances selectivity for cancer cells (e.g., apoptosis induction in HeLa cells) .
Q. How can computational methods guide the design of derivatives with improved optoelectronic or neuroprotective properties?
- Modeling Approaches : Time-dependent DFT (TD-DFT) predicts absorption/emission spectra for optoelectronic applications. For neuroprotection, molecular dynamics simulations of mGluR5 binding pockets identify key interactions (e.g., hydrogen bonding with His78) .
Q. What experimental and analytical challenges arise in scaling up synthesis for preclinical studies?
- Challenges : Purification of regioisomers (e.g., 1H vs. 3H tautomers) requires HPLC with chiral columns . Degradation products (e.g., sulfoxide derivatives from methylthio oxidation) must be monitored via LC-MS .
Methodological Case Studies
Case Study: Optimizing Antitumor Activity in 2-Chloro-3-(Benzimidazol-2-yl)quinoline Derivatives
- Design : Introduce chloro and methylthio groups to enhance DNA intercalation and topoisomerase inhibition. In vivo efficacy in xenograft models correlates with ROS generation and G2/M phase arrest .
- Validation : Flow cytometry (Annexin V/PI staining) confirms apoptosis, while Western blotting detects caspase-3 activation .
Case Study: Resolving Fluorescence Quenching in Benzimidazole-Based Probes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
